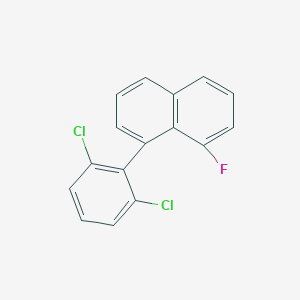![molecular formula C15H17ClO4 B11835784 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- CAS No. 56327-02-7](/img/structure/B11835784.png)
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chlorophenyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
The synthesis of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves intricate reactions such as cyclocondensation and spirocyclization. One common synthetic route includes the use of pyridazine-4,5-dicarboxylic anhydride as a versatile synthon. Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency.
Chemical Reactions Analysis
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Cyclocondensation: This reaction is crucial for forming the spirocyclic structure.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of nonlinear optical materials due to its unique structural features.
Mechanism of Action
The mechanism of action for 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid depends on its interaction with biological targets. It may bind to specific proteins or enzymes, affecting their function. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include:
N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide: Shares a similar spirocyclic structure but differs in functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride: Another spirocyclic compound with different substituents.
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid stands out due to its unique combination of a chlorophenyl group and a dioxaspirodecane ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
56327-02-7 |
|---|---|
Molecular Formula |
C15H17ClO4 |
Molecular Weight |
296.74 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C15H17ClO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18) |
InChI Key |
NQPPDXRENIUTHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Cl)C(=O)O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)




![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
